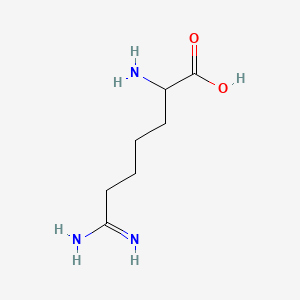

2,7-Diamino-7-iminoheptanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,7-Diamino-7-iminoheptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H15N3O2 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Toxicological Applications

Hepatotoxicity in Livestock

Indospicine is recognized primarily for its hepatotoxic effects on grazing animals, particularly ruminants such as cattle and sheep. When ingested through contaminated forage, it can lead to severe liver damage and even mortality due to its mechanism of action, which involves the inhibition of arginine metabolism. This disruption affects the urea cycle and results in the accumulation of toxic metabolites .

Case Study: Cattle and Sheep

Research indicates that cattle consuming forage from Indigofera species can experience acute liver failure. A study documented cases of hepatopathy in livestock linked to indospicine ingestion, highlighting the need for monitoring forage quality in grazing areas .

Toxicity in Pets

Indospicine has also been implicated in acute liver disease in dogs. Instances of contamination in pet food have led to elevated liver enzymes and bilirubin levels in affected animals. A veterinary study revealed significant biochemical changes in dogs that consumed contaminated meat, emphasizing the importance of awareness regarding this compound's presence in animal feeds.

Agricultural Applications

Agrochemical Development

Due to its antimicrobial properties, indospicine has potential applications in developing agrochemicals aimed at protecting crops from pathogens. Its ability to inhibit certain microbial growth makes it a candidate for inclusion in formulations designed to enhance agricultural productivity while reducing reliance on traditional pesticides.

Biochemical Research Applications

Metabolic Pathways and Bioaccumulation

Indospicine is metabolized into various metabolites, including 2-aminopimelamic acid. Studies have shown that it can bioaccumulate in the tissues of animals that consume Indigofera species. For instance, a feeding trial with camels demonstrated that indospicine levels peaked after a diet rich in Indigofera spicata, with detectable levels persisting long after the diet ended. This bioaccumulation poses risks not only to the animals but also to humans consuming their meat .

Comparison with Analog Compounds

To better understand the unique properties of indospicine, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-indospicine | Substituted by an imino group | Exhibits hepatotoxic properties |

| 3,4-Diaminocyclohexanol | Contains two amino groups | Known for its role in organic synthesis |

| (7E)-2,7-diamino-7-hydroxyiminoheptanoic acid | Hydroxyl group addition at position 7 | Displays different reactivity due to hydroxyl group |

These compounds share structural similarities but exhibit distinct reactivities and biological activities. The specific placement of functional groups in this compound contributes to its unique applications and mechanisms of action.

Propriétés

IUPAC Name |

2,7-diamino-7-iminoheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILQDLDAWPQMEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=N)N)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947004 |

Source

|

| Record name | 2,7-Diamino-7-iminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24185-98-6 |

Source

|

| Record name | Heptanoic acid, 2,7-diamino-7-imino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024185986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diamino-7-iminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.